2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid
Description
Historical Context and Discovery
The development of this compound emerges from a rich historical tradition of indole chemistry research that traces its origins to the fundamental discoveries in plant hormone biology made over a century ago. The foundational understanding of indole-containing compounds began with the pioneering work of scientists who first identified the crucial role of auxins in plant growth regulation. Charles Darwin and Polish horticulturalist Teofil Ciesielski made the initial observations one century ago that the tip of roots or shoots controlled growth of tissue at some distance from the tip, suggesting that an "influence" must have diffused from tip to growing region. This early recognition of hormone-like substances ultimately led to the structural characterization of indole-3-acetic acid, which became the prototype for understanding indole-based biological activity.
The evolution from naturally occurring indole-3-acetic acid to synthetic derivatives like this compound represents decades of systematic chemical modification aimed at understanding structure-activity relationships within the indole family. F.W. Went's development of the "Avena curvature test" and Bonner's "straight growth assay" provided the experimental frameworks that enabled researchers to evaluate the biological activity of various indole derivatives, establishing the methodological foundation for subsequent synthetic efforts. The discovery that tryptophan could be converted to auxin in fungal cultures and that precursors in seeds could be converted to auxins by alkaline hydrolysis provided crucial insights into the metabolic pathways and chemical transformations that inspired synthetic chemists to develop modified indole structures.
The specific development of this compound reflects the modern era of rational drug design, where systematic structural modifications are employed to optimize desired properties while minimizing unwanted effects. This compound exemplifies the sophisticated approach to indole derivative synthesis that has emerged from the accumulated knowledge of indole chemistry spanning more than a century of research. The introduction of the isopropyl substituent at the nitrogen position represents a strategic modification designed to alter the compound's pharmacokinetic properties, membrane permeability, and biological target specificity compared to the parent indole-3-acetic acid structure.
Structural Classification and Nomenclature
This compound belongs to the chemical classification of indole derivatives, specifically falling within the subcategory of N-substituted indole-3-acetic acid analogs. The compound's systematic nomenclature reflects the precise structural modifications that distinguish it from the parent indole-3-acetic acid molecule. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as this compound, with alternative nomenclature including 2-(1-isopropyl-1H-indol-3-yl)acetic acid and [1-(propan-2-yl)-1H-indol-3-yl]acetic acid.
The molecular formula C₁₃H₁₅NO₂ indicates a molecular weight of 217.26 grams per mole, representing an increase of 42 mass units compared to indole-3-acetic acid due to the addition of the isopropyl group. The structural architecture consists of three primary components: an indole ring system serving as the core scaffold, an isopropyl group (propan-2-yl) attached to the nitrogen atom at position 1 of the indole ring, and an acetic acid moiety connected to the carbon at position 3 of the indole ring. This specific arrangement creates a compound that maintains the essential indole-3-acetic acid framework while incorporating the steric and electronic modifications conferred by the N-isopropyl substitution.
The compound's structural classification places it within the broader category of bioactive indole derivatives that have been extensively studied for their interactions with various biological targets and pathways. The presence of the carboxylic acid functional group provides sites for potential conjugation reactions and metabolic transformations, while the indole ring system offers multiple positions for further chemical modification or biological interaction. The isopropyl substituent introduces branching that can significantly influence the compound's three-dimensional conformation and its ability to interact with specific protein binding sites or cellular receptors.
Significance in Organic Chemistry and Bioactive Molecule Research
The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a versatile intermediate in the synthesis of more complex indole derivatives. The compound's reactivity profile demonstrates the characteristic chemical behavior of indole systems while incorporating the unique features imparted by the N-isopropyl substitution. Research has shown that the compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions, making it a valuable building block for accessing diverse molecular architectures.
In the context of bioactive molecule research, this compound serves multiple important functions as both a research tool and a potential therapeutic lead compound. Studies have indicated that the compound may interact with cellular biomolecules, particularly proteins involved in apoptosis regulation, such as B-cell lymphoma 2 and myeloid cell leukemia 1. These interactions potentially lead to alterations in gene expression and protein degradation pathways, suggesting mechanisms by which the compound may exert biological effects. Research findings indicate that the compound may induce apoptosis in cancer cells through inhibitory effects on anti-apoptotic proteins, thereby promoting programmed cell death.
The compound's application scope encompasses multiple areas of scientific research, including medicinal chemistry, where it serves as a scaffold for developing new therapeutic agents, biochemistry research focused on understanding indole-mediated biological processes, and pharmacological studies investigating structure-activity relationships. The versatility of the indole framework, combined with the specific modifications present in this compound, makes it particularly valuable for exploring how structural changes influence biological activity and selectivity. Furthermore, the compound's role as an intermediate in synthetic chemistry enables the preparation of more complex molecules that may exhibit enhanced or novel biological properties compared to simpler indole derivatives.
Properties
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-10(7-13(15)16)11-5-3-4-6-12(11)14/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAMIIYSHWIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid typically involves:
- Alkylation of the indole nitrogen with an isopropyl group.
- Introduction of the acetic acid side chain at the 3-position of the indole ring.
- Purification and characterization of the final compound.
This approach aligns with common methodologies used for preparing N-substituted indole-3-acetic acids.
Alkylation of Indole Nitrogen (N-1 Position)
The key step to introduce the propan-2-yl (isopropyl) group at the N-1 position is typically carried out by alkylation using an appropriate alkyl halide such as isopropyl bromide or chloride under basic conditions.
Base-mediated N-alkylation: Indole is treated with a base (e.g., sodium hydride, NaH) in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (0 °C to room temperature). This generates the indole anion which then reacts with isopropyl halide to yield N-isopropylindole.
Reaction conditions: The reaction is often conducted under inert atmosphere to prevent oxidation, and the temperature is controlled to minimize side reactions.
Introduction of the Acetic Acid Side Chain at the 3-Position
The acetic acid moiety at the 3-position can be introduced via several methods:
Direct alkylation with haloacetic acid derivatives: N-isopropylindole can be reacted with haloacetic acid or its esters to attach the acetic acid group at the 3-position.
Lithiation and carboxylation: Another method involves lithiation at the 3-position of N-isopropylindole followed by reaction with carbon dioxide (CO₂) to form the carboxylic acid group.
Fischer indole synthesis modifications: Starting from substituted phenylhydrazines and ketones, modified Fischer indole synthesis can yield the desired indole-3-acetic acid derivatives with N-substitution.
Specific Literature-Based Synthesis Examples
While direct literature on this compound is limited, related compounds provide insight into preparation methods:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Indole + Sodium hydride (NaH) in THF, 0 °C | Formation of indole anion | Controlled temperature to avoid side reactions |
| 2 | Addition of isopropyl bromide | N-alkylation to form N-isopropylindole | High selectivity for N-alkylation |
| 3 | Lithiation at 3-position with n-butyllithium (n-BuLi) | Generation of 3-lithio intermediate | Requires low temperature (-78 °C) |
| 4 | Carboxylation with CO₂ gas | Introduction of carboxylic acid group at 3-position | Quenched with acid to yield 3-acetic acid derivative |
| 5 | Purification by column chromatography | Isolation of pure this compound | Characterization by NMR, MS |
This method is analogous to the preparation of N-substituted indole-3-acetic acids described in synthetic organic chemistry literature.
Related Synthetic Routes and Research Findings
Alkylation and reduction pathways: According to research on N-(hydroxyalkyl) derivatives of indole compounds, alkylation of indole nitrogen followed by functional group transformations such as reduction and formylation are feasible routes to complex indole derivatives, highlighting the versatility of indole functionalization.
Use of sodium hydride and alkyl halides: The synthesis of related indole acetic acid derivatives (e.g., 1,2-dimethyl-1H-indol-3-yl-acetic acid) involves sodium hydride-mediated deprotonation followed by alkylation with methyl iodide, demonstrating the utility of this approach for N-alkylation and side chain modifications.
Catalytic methods and formylation: Advanced methods such as Wilsmeier–Haack formylation require protection of hydroxyl groups in some indole derivatives, indicating that functional group compatibility is crucial during multi-step synthesis.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Base-mediated N-alkylation + Lithiation/Carboxylation | NaH, isopropyl bromide, n-BuLi, CO₂ | Low temperature, inert atmosphere | High regioselectivity; well-established | Requires handling of pyrophoric reagents |
| Alkylation with haloacetic acid derivatives | N-isopropylindole, haloacetic acid/esters | Mild heating, solvent dependent | Direct introduction of acetic acid | Possible side reactions, lower yields |
| Modified Fischer indole synthesis | Phenylhydrazine derivatives, ketones | Acidic conditions, reflux | One-pot synthesis of substituted indoles | Limited N-substitution control |
Analytical Characterization
The final product is typically characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy: Confirms the substitution pattern on the indole ring and the presence of the acetic acid moiety.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
High-Performance Liquid Chromatography (HPLC): Assesses purity and separation of isomers if present.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary applications of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid is its antitumor properties. Research has indicated that derivatives of this compound exhibit notable activity against solid tumors, specifically colorectal and lung cancers.
Case Study: Antitumor Potency
A study highlighted the efficacy of 2-(1H-indol-3-yl)-2-oxo-acetamides, which are structurally related to this compound. These compounds demonstrated significant antitumor activity in preclinical models, particularly targeting colon cancer cells that are often resistant to conventional chemotherapy treatments like 5-fluorouracil (5-FU) . The need for alternative therapies is underscored by the limited effectiveness of existing treatments, making this compound a promising candidate for further development.
Other Therapeutic Applications
Beyond its antitumor properties, this compound has been explored for other therapeutic applications:
A. Antiinflammatory Effects
Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases .
B. Neurological Applications
There is emerging interest in the neuroprotective effects of indole derivatives, including this compound. Preliminary studies suggest that it may have a role in neuroprotection and could be investigated for applications in neurodegenerative diseases .
Comparative Data Table
The following table summarizes key findings regarding the applications of this compound:
Conclusion and Future Directions
The compound this compound represents a promising avenue for research and development in cancer therapy and beyond. Its demonstrated antitumor activity, coupled with potential anti-inflammatory and neuroprotective effects, highlights the need for further investigations into its pharmacological properties.
Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of this compound across various medical fields. Given the pressing need for effective treatments for resistant cancers and chronic inflammatory conditions, this compound could play a pivotal role in advancing modern medicine.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences reactivity, solubility, and bioactivity. Key comparisons include:
Analysis :
- Isopropyl vs.
- Halogenated Analogues : Fluorine and chlorine in benzyl derivatives enhance binding to hydrophobic enzyme pockets (e.g., COX-2) but may increase toxicity risks .
- Cyanopropyl/Butyl Chains: These substituents introduce polarity, improving solubility but possibly reducing membrane permeability .
Modifications in the Acetic Acid Side Chain
The C3 acetic acid moiety is critical for interactions with biological targets. Comparisons include:
Analysis :
- Acetic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound may limit bioavailability compared to esterified derivatives like MIAM, which exhibit enhanced cellular uptake .
Biological Activity
Overview
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid, a synthetic derivative of indole, exhibits a range of biological activities that make it a subject of interest in pharmacological and biochemical research. This compound is characterized by its indole ring structure substituted with an isopropyl group and an acetic acid moiety, which contributes to its unique properties and mechanisms of action.
The compound has been shown to interact with various biomolecules, influencing several biological pathways:
- Receptor Binding : It binds to multiple receptors, which modulates cellular responses including antiviral, anti-inflammatory, and anticancer activities.
- Enzyme Interaction : It affects the activity of enzymes involved in metabolic pathways, particularly those associated with plant growth regulation.
The mechanism through which this compound exerts its effects includes:
- Binding Interactions : The compound interacts with specific proteins and enzymes, leading to alterations in gene expression and cellular signaling pathways.
- Ubiquitination : It influences the ubiquitin-proteasome system, promoting the degradation of target proteins and thus altering cellular functions.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.4 |
| MCF7 (Breast Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may induce apoptosis through multiple pathways, including oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Effects
The compound has been documented to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This is particularly relevant in models of chronic inflammation where it has shown to reduce swelling and pain significantly .
Antimicrobial Activity
In terms of antimicrobial efficacy, studies have reported that this compound demonstrates activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 60 µg/mL |
These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- Inflammatory Disease Management :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid, and how can alkylation efficiency be improved?
- Methodology : The compound is synthesized via alkylation of 2-(1H-indol-3-yl)acetic acid with isopropyl bromide or tosylate under basic conditions (e.g., NaH in DMF). Low yields (~30%) in alkylation steps are common due to steric hindrance; optimization involves microwave-assisted synthesis or phase-transfer catalysts to enhance reactivity . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodology :
- FT-IR/Raman : Identify functional groups (e.g., acetic acid C=O stretch at ~1700 cm⁻¹, indole N-H bend at ~3400 cm⁻¹) .
- NMR : ¹H NMR distinguishes isopropyl protons (δ 1.2–1.4 ppm, doublet) and indole protons (δ 7.1–7.8 ppm). ¹³C NMR confirms the acetic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₅NO₂: theoretical 217.11 g/mol) .
Q. What safety protocols are critical during handling?
- Guidelines : Use PPE (gloves, goggles) due to potential irritancy (GHS Category 2). Store at RT in inert atmosphere; avoid exposure to moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict reactivity and electronic properties?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Molecular electrostatic potential maps highlight nucleophilic sites at the indole C3 position . MD simulations assess stability in aqueous environments .
Q. What crystallographic approaches resolve structural ambiguities?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths (e.g., C-O: 1.21 Å) and dihedral angles (indole-acetic acid plane: ~15°). Twinning or poor diffraction may require data collection at synchrotron facilities .
Q. How do in vitro models evaluate anti-inflammatory or anticancer activity?
- Pharmacological Design :
- Cell Lines : Test cytotoxicity in HepG2 (liver cancer) or RAW 264.7 (macrophage) cells via MTT assay (IC₅₀ ~50 µM).
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) or AhR pathway activation .
Q. Can molecular docking explain interactions with biological targets?
- Protocol : Dock the compound into STAT3 SH2 domain (PDB: 1BG1) using AutoDock Vina. Key interactions: hydrogen bonding between acetic acid moiety and Arg-609 (ΔG ≈ -8.2 kcal/mol). Validate with SPR or ITC binding assays .
Data Contradiction Analysis
Q. Why do alkylation yields vary significantly across studies?
- Root Cause : Differences in base (NaH vs. K₂CO₃), solvent (DMF vs. THF), or temperature (room temp vs. 60°C). reports 30% yield with NaH/DMF vs. 83% with phase-transfer catalysis .
Q. How to reconcile divergent bioactivity results in diabetic nephropathy models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
